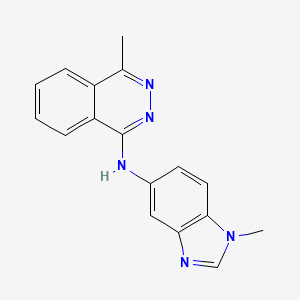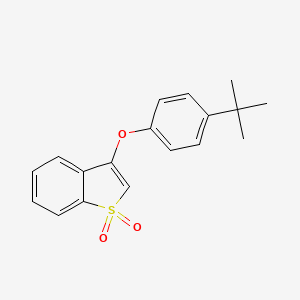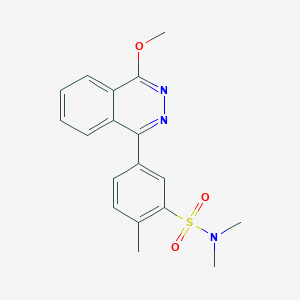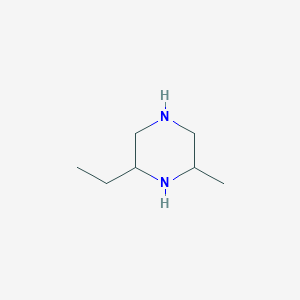![molecular formula C21H24Cl2N2O2S2 B12451385 N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)
N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propane-1,3-diyl backbone and two 2-[(4-chlorophenyl)sulfanyl]propanamide groups. It is often used in research and industrial applications due to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} typically involves the reaction of propane-1,3-diamine with 2-[(4-chlorophenyl)sulfanyl]propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
科学研究应用
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the application and the specific biological target.
相似化合物的比较
Similar Compounds
- N,N’-propane-1,3-diylbis{2-[(4-methylphenyl)sulfanyl]propanamide}
- N,N’-propane-1,3-diylbis{2-[(4-bromophenyl)sulfanyl]propanamide}
- N,N’-propane-1,3-diylbis{2-[(4-fluorophenyl)sulfanyl]propanamide}
Uniqueness
N,N’-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide} is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications.
属性
分子式 |
C21H24Cl2N2O2S2 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-[3-[2-(4-chlorophenyl)sulfanylpropanoylamino]propyl]propanamide |
InChI |
InChI=1S/C21H24Cl2N2O2S2/c1-14(28-18-8-4-16(22)5-9-18)20(26)24-12-3-13-25-21(27)15(2)29-19-10-6-17(23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,24,26)(H,25,27) |
InChI 键 |
IOKFFXTZXDTUEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCCCNC(=O)C(C)SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12451307.png)
![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
![2,4-dichloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B12451315.png)

![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide](/img/structure/B12451329.png)

![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)


![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
![N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12451379.png)
